Cas no 1805552-33-3 (4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid)

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid is a fluorinated pyridine derivative with a nitrocarboxylic acid functional group, offering unique reactivity and structural versatility in synthetic chemistry. Its difluoromethyl group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical and agrochemical research. The nitropyridine scaffold provides opportunities for further functionalization, while the carboxylic acid moiety allows for derivatization into esters, amides, or other intermediates. This compound is particularly useful in the development of biologically active molecules, serving as a key building block for heterocyclic synthesis. Its well-defined structure and high purity ensure consistent performance in demanding applications.
4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid structure
1805552-33-3 structure
商品名:4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid
CAS番号:1805552-33-3
MF:C8H6F2N2O4
メガワット:232.141048908234
CID:4898089

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid
    • インチ: 1S/C8H6F2N2O4/c1-3-2-4(6(9)10)5(8(13)14)7(11-3)12(15)16/h2,6H,1H3,(H,13,14)
    • InChIKey: GJXDVCJMZSNQEG-UHFFFAOYSA-N
    • ほほえんだ: FC(C1=CC(C)=NC(=C1C(=O)O)[N+](=O)[O-])F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 7
  • 重原子数: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 294
  • トポロジー分子極性表面積: 96
  • 疎水性パラメータ計算基準値(XlogP): 1.6

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029017235-250mg
4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid
1805552-33-3 95%
250mg
$960.40 2022-04-01
Alichem
A029017235-1g
4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid
1805552-33-3 95%
1g
$2,923.95 2022-04-01
Alichem
A029017235-500mg
4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid
1805552-33-3 95%
500mg
$1,752.40 2022-04-01

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid 関連文献

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acidに関する追加情報

Introduction to 4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid (CAS No. 1805552-33-3)

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid, identified by the CAS number 1805552-33-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to the nitropyridine class, characterized by its nitro group and fluorinated methyl substituent, which contribute to its unique chemical properties and potential biological activities. The structural configuration of this molecule, featuring a pyridine core with specific functional groups, makes it a valuable intermediate in the synthesis of various pharmacologically relevant derivatives.

The difluoromethyl group is a key feature of this compound, as it is known to enhance metabolic stability and binding affinity in drug candidates. In recent years, there has been growing interest in the development of molecules containing difluoromethyl groups due to their ability to improve pharmacokinetic profiles. This has been particularly evident in the design of kinase inhibitors and antiviral agents, where such modifications can lead to more potent and selective compounds. The 6-methyl substituent further influences the electronic distribution of the molecule, potentially affecting its reactivity and interaction with biological targets.

4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid has been explored in several cutting-edge research studies aimed at identifying novel therapeutic agents. One notable area of investigation involves its use as a precursor in the synthesis of small-molecule inhibitors targeting protein-protein interactions. These interactions are often implicated in various diseases, including cancer and inflammatory disorders. The nitro group in the molecule can be further functionalized through reduction or diazotization reactions, allowing for the introduction of additional pharmacophores that may enhance drug efficacy.

In addition to its pharmaceutical applications, this compound has shown promise in agrochemical research. The difluoromethyl group is particularly relevant in this context, as it can improve the resistance of agrochemicals to environmental degradation. This property is crucial for developing long-lasting pesticides and herbicides that maintain their efficacy over time. Recent studies have demonstrated that derivatives of 4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid exhibit potent activity against resistant weed species, making them a promising candidate for next-generation crop protection agents.

The synthesis of 4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include nitration of a pyridine precursor followed by protection-deprotection strategies to introduce the difluoromethyl and 6-methyl groups. Advances in catalytic methods have enabled more efficient and sustainable synthetic routes, reducing waste and improving yields. These advancements are particularly important in large-scale production scenarios, where cost-effectiveness and environmental impact are critical considerations.

The biological activity of this compound has been evaluated through various in vitro and in vivo assays. Initial studies have revealed that certain derivatives exhibit inhibitory effects on enzymes involved in cancer cell proliferation. The nitro group's ability to engage with heme-containing proteins, such as cytochrome P450 enzymes, has been explored as a potential mechanism for its bioactivity. Furthermore, the difluoromethyl group's interaction with biological targets has been investigated for its role in modulating enzyme kinetics and receptor binding.

In conclusion, 4-(Difluoromethyl)-6-methyl-2-nitropyridine-3-carboxylic acid (CAS No. 1805552-33-3) represents a significant advancement in the development of novel pharmaceuticals and agrochemicals. Its unique structural features, combined with its synthetic versatility, make it a valuable building block for further chemical exploration. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing global challenges related to health and agriculture.

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